molecular formula C8H5ClN2O2 B1417967 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-68-7

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1417967
M. Wt: 196.59 g/mol
InChI Key: MIJRRMLODIKPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

There are several methodologies for the synthesis of pyridines with diverse functional groups . One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular weight of 5-Chloro-1H-pyrrolo[2,3-c]pyridine is 152.58 g/mol . The SMILES string representation of the molecule is Clc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-c]pyridine is a solid substance . It has a molecular weight of 152.58 g/mol . The topological polar surface area is 28.7 Ų .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Toja et al. (1986) in the field of heterocyclic chemistry explored the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, closely related to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. They reported antibacterial activity for one of the synthesized compounds, highlighting the potential pharmaceutical applications of these compounds (Toja et al., 1986).

Method for Synthesizing Heterocyclic Structures

Alekseyev et al. (2017) proposed a method for synthesizing previously unknown heterocyclic structures that include the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. Their approach, based on the Fischer reaction, allows for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various substituents, demonstrating the versatility of this chemical structure in synthesizing complex molecules (Alekseyev et al., 2017).

Application in Insecticide Synthesis

The study by Niu Wen-bo (2011) involved the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in creating chlor-antraniliprole, a new insecticide. This research signifies the role of similar compounds in developing agricultural chemicals (Niu Wen-bo, 2011).

Esterification of Carboxylic Acids

The work by Takimoto et al. (1981) on the esterification of carboxylic acids with alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, although not directly about 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, provides insights into the broader field of carboxylic acid chemistry and its potential applications (Takimoto et al., 1981).

Synthesis and Anti-Inflammatory Activity

Muchowski et al. (1985) synthesized 5-acryl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have a structural resemblance to 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. They found these compounds to have significant anti-inflammatory and analgesic activities, suggesting possible medical applications of related structures (Muchowski et al., 1985).

Safety And Hazards

The safety information provided by Sigma-Aldrich indicates that 5-Chloro-1H-pyrrolo[2,3-c]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318 , which correspond to “Harmful if swallowed” and “Causes serious eye damage”, respectively .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJRRMLODIKPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660000
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

CAS RN

800401-68-7
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Route B: A mixture of 6-chloro-4-iodopyridin-3-ylamine (Preparation 106, 0.33 g, 1.30 mmol), pyruvic acid (0.27 mL, 3.89 mmol), DABCO (0.44 g, 3.89 mmol) and palladium acetate (0.015 g, 0.07 mmol) in dry DMF was stirred vigorously and degassed with argon for 15 min. The reaction mixture was heated to 107° C. for 5 h. The reaction mixture was allowed to cool to rt and stirred for 16 h. The volatiles were removed under reduced pressure and the residue partitioned between ethyl acetate (100 mL) and water (50 mL). The layers were separated and the aqueous extracted with ethyl acetate (2×50 mL). The combined organics were extracted with aqueous NaOH (2M, 3×70 mL). The combined aqueous extracts were acidified to pH 4 by careful addition of glacial acetic acid, then extracted with ethyl acetate (3×60 mL). The combined organics were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound as a brown solid. RT=2.72 min, m/z (ES+)=197 [M+H]+
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Route A: To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (Preparation 17, 1.78 g, 7.9 mmol) in ethanol (70 mL) was added sodium hydroxide solution (5.2 mL, 2M, 10.3 mmol) and the mixture heated under reflux for 2 h. The solvent was removed in vacuo and the solid dissolved in water (150 mL) and acidified to pH 4 with acetic acid to give the title compound as a brown solid that was isolated by filtration. δH (CD3OD): 7.13 (1H, s), 7.68 (1H, s), 8.58 (1H, s); m/z (ES+)=197 [M+H]+.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 5
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.